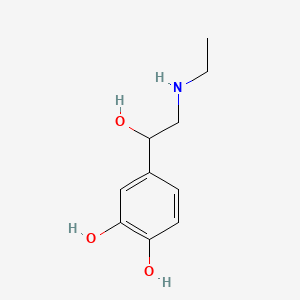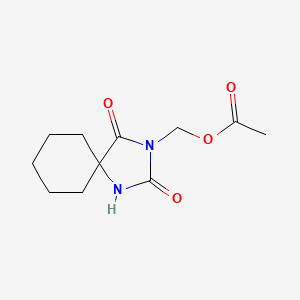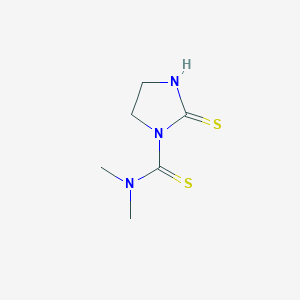
Ethyladrenaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyladrenaline, also known as ethylnorepinephrine, is a synthetic derivative of adrenaline (epinephrine). It is a catecholamine, which means it belongs to a class of compounds that function as hormones or neurotransmitters. This compound is structurally similar to adrenaline but has an ethyl group attached to its nitrogen atom. This modification can alter its pharmacological properties and its interaction with adrenergic receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyladrenaline typically involves the ethylation of norepinephrine. One common method is the reaction of norepinephrine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process often involves crystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ethyladrenaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
科学的研究の応用
Ethyladrenaline has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of catecholamines in different chemical reactions.
Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular diseases and as a bronchodilator.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Ethyladrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. It primarily targets beta-adrenergic receptors, leading to increased heart rate, myocardial contractility, and bronchodilation. The binding of this compound to these receptors activates adenylate cyclase, increasing cyclic AMP levels and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
Adrenaline (Epinephrine): A natural catecholamine with similar effects but a different pharmacokinetic profile.
Noradrenaline (Norepinephrine): Another natural catecholamine with a primary role in neurotransmission.
Isoprenaline (Isoproterenol): A synthetic catecholamine with a higher selectivity for beta-adrenergic receptors.
Uniqueness
Ethyladrenaline’s unique ethyl group modification provides it with distinct pharmacological properties compared to its analogs. This modification can influence its receptor binding affinity, duration of action, and metabolic stability, making it a valuable compound for specific therapeutic applications and research studies.
特性
CAS番号 |
2947-00-4 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
4-[2-(ethylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10-14H,2,6H2,1H3 |
InChIキー |
IYLZZNHDXBTZMO-UHFFFAOYSA-N |
正規SMILES |
CCNCC(C1=CC(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)



![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)



![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)

